4-chloro-5,6-dimethoxy-1H-indole-2-carboxylicacid 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20431855
InChI: InChI=1S/C11H10ClNO4/c1-16-8-4-6-5(9(12)10(8)17-2)3-7(13-6)11(14)15/h3-4,13H,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H10ClNO4
Molecular Weight: 255.65 g/mol

4-chloro-5,6-dimethoxy-1H-indole-2-carboxylicacid

CAS No.:

Cat. No.: VC20431855

Molecular Formula: C11H10ClNO4

Molecular Weight: 255.65 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-5,6-dimethoxy-1H-indole-2-carboxylicacid -

Specification

Molecular Formula C11H10ClNO4
Molecular Weight 255.65 g/mol
IUPAC Name 4-chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C11H10ClNO4/c1-16-8-4-6-5(9(12)10(8)17-2)3-7(13-6)11(14)15/h3-4,13H,1-2H3,(H,14,15)
Standard InChI Key SJBLEWRRGPWSDC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C=C(NC2=C1)C(=O)O)Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a bicyclic indole core with substituents that dictate its chemical behavior. The chloro group at position 4 enhances electrophilic reactivity, while the 5,6-dimethoxy groups contribute to steric and electronic modulation. The carboxylic acid at position 2 enables hydrogen bonding and salt formation, critical for interactions in biological systems.

Structural Representation:

  • IUPAC Name: 4-Chloro-5,6-dimethoxy-1H-indole-2-carboxylic acid

  • SMILES: COC1=C(C(=C2C=C(NC2=C1)C(=O)O)Cl)OC

  • Molecular Formula: C₁₁H₁₀ClNO₄

Physical and Chemical Properties

While experimental data for this specific compound are sparse, analogous indole derivatives provide insights:

PropertyValue/DescriptionSource
Molecular Weight255.65 g/mol
Melting PointNot reported (decomposes >200°C)
SolubilityLow in water; soluble in DMSO, DMF
StabilitySensitive to strong acids/bases

The methoxy groups enhance lipid solubility, potentially improving membrane permeability in biological systems.

Synthesis and Optimization Strategies

Fischer Indole Synthesis

The primary synthetic route employs the Fischer indole method, involving cyclization of phenylhydrazine with a substituted aldehyde/ketone under acidic conditions. Key steps include:

  • Formation of Phenylhydrazone: Reaction of phenylhydrazine with 4-chloro-5,6-dimethoxy-2-ketocarboxylic acid.

  • Cyclization: Acid-catalyzed (e.g., HCl, H₂SO₄) rearrangement to form the indole ring.

  • Purification: Crystallization or chromatography yields >75% purity.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times from hours to minutes. For example, 30-minute cycles at 150°C improve yields by 15–20% compared to conventional heating.

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours30 minutes
Yield60–65%75–80%
By-Products10–15%<5%

This method minimizes decomposition, critical for scaling production.

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The C-2 carboxylic acid undergoes typical reactions:

  • Esterification: Methanol/H₂SO₄ yields methyl esters for improved solubility.

  • Amidation: Coupling with amines (e.g., EDCI/HOBt) generates bioactive analogs .

Electrophilic Substitution

The chloro group at C-4 directs electrophiles to the C-3 position. Nitration (HNO₃/H₂SO₄) introduces nitro groups, enabling further reductions to amines.

Methoxy Group Reactivity

Demethylation (BBr₃ in DCM) produces phenolic intermediates, useful for synthesizing hydroxylated derivatives.

Comparative Analysis with Structural Analogs

CompoundSubstituentsBioactivity
5,6-Dimethoxyindole-2-carboxylic acid5,6-OMe, 2-COOHAntiproliferative (IC₅₀ = 12 µM)
4-Chloro-5-methylindole-2-carboxylic acid4-Cl, 5-Me, 2-COOHCB1 modulation (Kᵢ = 167 nM)
1-Allyl-4,6-dimethoxyindole-2-carboxylic acid1-Allyl, 4,6-OMe, 2-COOHAgrochemical lead

The 4-chloro-5,6-dimethoxy variant’s balanced lipophilicity (clogP ≈ 2.1) may optimize blood-brain barrier penetration compared to polar analogs .

Research Gaps and Future Directions

  • Biological Profiling: Systematic in vitro/in vivo studies to quantify anticancer and antimicrobial efficacy.

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.

  • Structure-Activity Relationships: Modify substituents at C-3/C-7 to explore activity trends.

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